1-Methyl-1H-imidazole-4-carbaldehyde
Overview
Description
1-Methyl-1H-imidazole-4-carbaldehyde is a derivative of imidazole, which is a five-membered planar heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their presence in many biologically active molecules and their utility as building blocks in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, 4-methyl-5-imidazole carbaldehyde derivatives have been synthesized by derivatizing the N-1 atom of the imidazole ring with different alkyl groups starting from 4-methyl-1H-imidazole-5-carbaldehyde . Another example is the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, which was accomplished by reacting tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one, demonstrating the versatility of imidazole derivatives as building blocks for synthesizing complex alkaloids .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques and quantum chemical methods. For example, the FT-IR and FT-Raman spectra of 3-methyl-3h-imidazole-4-carbaldehyde were recorded, and the vibrational frequencies were assigned in detail with the help of total energy distribution (TEDs). The most stable conformer of the compound was determined, and the electronic properties such as HOMO and LUMO energies were measured . X-ray crystallography has also been used to determine the crystal structure of related compounds, providing insights into their geometric parameters .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, 4H-imidazole-5-carbaldoxime 3-oxides and 4H-imidazole-5-carbonitrile 3-oxides were synthesized through a series of reactions involving condensation, oxidation, and substitution . Additionally, imidazole derivatives have been used in multicomponent reactions to synthesize fully substituted furans, showcasing their reactivity and potential in creating complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be influenced by their molecular structure and substituents. For example, the presence of a carbaldehyde group can make the molecule a versatile intermediate for further chemical transformations . Solvent effects on the geometry and vibrational frequency of imidazole derivatives have been studied theoretically, indicating that these properties can vary significantly in different environments . The electronic properties, such as HOMO and LUMO energies, and the presence of intramolecular charge transfer, can also impact the reactivity and stability of these compounds .
Scientific Research Applications
Synthesis of Imidazoles
- Scientific Field: Organic & Biomolecular Chemistry
- Summary of Application: Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
- Methods of Application: The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
- Results or Outcomes: The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
Donor-Π-Acceptor (D-Π-A) Type Dye Synthesis
- Scientific Field: Dye Chemistry
- Summary of Application: 1H-Imidazole-4-carbaldehyde may be used in the synthesis of new donor-Π-acceptor (D-Π-A) type dye .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
- Results or Outcomes: The outcomes of this application are not specified in the sources .
Preparation of Urocanic Acid Esters
- Scientific Field: Organic Chemistry
- Summary of Application: 1H-Imidazole-4-carbaldehyde can be used in the preparation of ethyl, n-dodecyl, and n-hexadecyl esters of urocanic acid (4-imidazoleacrylic acid) .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
- Results or Outcomes: The outcomes of this application are not specified in the sources .
Fabrication of Colorimetric Chemosensor
- Scientific Field: Analytical Chemistry
- Summary of Application: 1H-Imidazole-4-carbaldehyde can be used in the fabrication of a colorimetric chemosensor .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
- Results or Outcomes: The outcomes of this application are not specified in the sources .
Synthesis of Functional Molecules
- Scientific Field: Organic & Biomolecular Chemistry
- Summary of Application: Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
- Methods of Application: The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
- Results or Outcomes: The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
Therapeutic Potential
- Scientific Field: Medicinal Chemistry
- Summary of Application: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
- Results or Outcomes: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety And Hazards
The compound has been classified under the GHS07 hazard category . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Prolonged or repeated exposure can lead to sensitization, causing allergic reactions in some individuals .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in the development of various drugs . Therefore, 1-Methyl-1H-imidazole-4-carbaldehyde, as an imidazole derivative, may have potential applications in drug development.
properties
IUPAC Name |
1-methylimidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-7-2-5(3-8)6-4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZXDIHVSPZIGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341485 | |
Record name | 1-Methyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-imidazole-4-carbaldehyde | |
CAS RN |
17289-26-8 | |
Record name | 1-Methyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-imidazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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